![molecular formula C30H37N3O5 B8196000 KRAS inhibitor-10](/img/structure/B8196000.png)
KRAS inhibitor-10
Overview
Description
KRAS inhibitor-10 is a useful research compound. Its molecular formula is C30H37N3O5 and its molecular weight is 519.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality KRAS inhibitor-10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about KRAS inhibitor-10 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Combined BCL-XL/MEK Inhibition in KRAS Mutant Cancers : A study found that combined inhibition of BCL-XL and MEK promotes tumor regression in KRAS mutant cancer models, suggesting a potential therapeutic strategy for these cancers (Corcoran et al., 2013).
KRAS Allelic Imbalance and Fitness in Cancer : Research indicates that KRAS allelic imbalance enhances fitness and modulates MAP kinase dependence in cancer, providing insights into KRAS's role in tumor biology (Burgess et al., 2017).
KRAS(G12C) Signaling Inhibition : KRAS inhibitors like KRAS inhibitor-10 can inhibit KRAS(G12C) signaling and tumor cell growth by binding to the GDP-bound form of KRAS, trapping it in an inactive state (Lito et al., 2016).
Clinical Trials of AMG 510 : AMG 510, a KRAS(G12C) inhibitor, has shown promising anti-tumor activity in clinical trials, potentially transforming therapy for patients lacking effective treatments (Canon et al., 2019).
Inhibition of KRAS in Non-small Cell Lung Cancer (NSCLC) : Compound 0375-0604, targeting KRAS, shows cytotoxicity in NSCLC cell lines with the KRAS oncogene, suggesting its potential as a treatment option (Xie et al., 2017).
Selective Inhibition of KRAS(G12C) : ARS-853, a selective inhibitor of KRAS(G12C), targets its inactive state, presenting a promising approach for anti-RAS therapeutics (Patricelli et al., 2016).
KRAS-mutant Lung Cancer and Nuclear Export : XPO1 inhibitors have emerged as a promising therapeutic strategy for KRAS-mutant lung cancer, exploiting the cancer cells' addiction to receptor-dependent nuclear export (Kim et al., 2016).
SLC7A11 Inhibition in KRAS-mutant Cancers : Inhibitors like HG106 can selectively kill KRAS-mutant cancer cells and inhibit tumor growth, offering new therapeutic approaches (Hu et al., 2019).
MRTX849 and AMG 510 in Clinical Trials : Novel covalent direct KRASG12C inhibitors like MRTX849 and AMG 510 are being tested for treating NSCLC (Nagasaka et al., 2020).
KRAS-mutant Cancer Treatments and Resistance : Studies on KRASG12C inhibitors such as adagrasib and sotorasib show early signs of efficacy in KRAS-mutated cancers, but resistance development may limit their effectiveness (Dunnett-Kane et al., 2021).
properties
IUPAC Name |
7-[2-(3-amino-4-methoxyphenyl)ethoxy]-N-ethyl-6-methoxy-1-(4-methoxy-2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O5/c1-6-32-30(34)33-13-11-21-17-27(37-5)28(38-14-12-20-7-10-26(36-4)25(31)16-20)18-24(21)29(33)23-9-8-22(35-3)15-19(23)2/h7-10,15-18,29H,6,11-14,31H2,1-5H3,(H,32,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOOIGPIJNQBPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC2=CC(=C(C=C2C1C3=C(C=C(C=C3)OC)C)OCCC4=CC(=C(C=C4)OC)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
KRAS inhibitor-10 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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